(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1160513-60-9
VCID: VC2950302
InChI: InChI=1S/C17H18FNO3/c1-12(17(20)21)19-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,19H,10-11H2,1H3,(H,20,21)/t12-/m0/s1
SMILES: CC(C(=O)O)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F
Molecular Formula: C17H18FNO3
Molecular Weight: 303.33 g/mol

(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid

CAS No.: 1160513-60-9

Cat. No.: VC2950302

Molecular Formula: C17H18FNO3

Molecular Weight: 303.33 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid - 1160513-60-9

Specification

CAS No. 1160513-60-9
Molecular Formula C17H18FNO3
Molecular Weight 303.33 g/mol
IUPAC Name (2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanoic acid
Standard InChI InChI=1S/C17H18FNO3/c1-12(17(20)21)19-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,19H,10-11H2,1H3,(H,20,21)/t12-/m0/s1
Standard InChI Key OMBVXGARDCQQMQ-LBPRGKRZSA-N
Isomeric SMILES C[C@@H](C(=O)O)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F
SMILES CC(C(=O)O)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F
Canonical SMILES CC(C(=O)O)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F

Introduction

Chemical Identity and Structure

Nomenclature and Identification

(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid is also known by several synonyms including N-[[4-[(3-Fluorophenyl)methoxy]phenyl]methyl]-L-alanine and Safinamide Acid . The compound is registered with CAS number 1160513-60-9 and possesses the European Community (EC) Number 112-076-3 . It is officially identified in chemical databases with the IUPAC name (2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanoic acid and has the InChIKey OMBVXGARDCQQMQ-LBPRGKRZSA-N .

Structural Features

The compound features an amino acid backbone with a distinctive fluorobenzyl ether substituent. Its molecular structure includes:

  • A chiral center with (S) stereochemistry at the α-carbon of the alanine moiety

  • A 4-((3-fluorobenzyl)oxy)benzyl group attached to the amino group

  • A 3-fluorobenzyl group that provides specific electronic properties

  • A carboxylic acid functional group characteristic of amino acids

The presence of the 3-fluorobenzyl group significantly influences its biological activity and physicochemical properties, making it a subject of interest for further research in medicinal chemistry.

Physicochemical Properties

The compound exhibits distinctive physicochemical properties that influence its behavior in biological systems and pharmaceutical formulations, as shown in Table 1.

PropertyValueMethod
Molecular FormulaC17H18FNO3Computed
Molecular Weight303.33 g/molComputed
Boiling Point482.8±40.0 °CPredicted
Density1.189±0.06 g/cm³Predicted
pKa16.03±0.50Predicted
Physical FormSolidObserved
ColorWhite to Off-WhiteObserved
SolubilitySlightly soluble in Acetic Acid, DMSO, Ethanol, MethanolExperimental

Table 1: Physicochemical properties of (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid

Relationship to Safinamide

Metabolic Connection

(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid is a metabolite of Safinamide, a medication approved for the treatment of Parkinson's disease. This metabolic relationship is significant for understanding the pharmacokinetics and pharmacodynamics of Safinamide in clinical applications. The compound is formed when the body breaks down Safinamide through metabolic processes, making it an important target for pharmacokinetic studies.

Structural Similarity and Differences

While Safinamide is the amide form ((S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanamide), the compound in focus is the corresponding carboxylic acid . This structural difference results in altered physicochemical properties, including solubility, lipophilicity, and binding characteristics. The conversion from the amide to the acid form represents a common metabolic pathway for this class of compounds in biological systems .

Synthesis Methods

Chemical Synthesis Routes

Multiple synthetic approaches have been developed for the preparation of (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid. One significant method involves the synthesis of the compound as part of manufacturing processes for Safinamide .

A key route described in patent literature involves first synthesizing 4-((3-fluorobenzyl)oxy)benzaldehyde, which then undergoes reductive amination with L-alanine derivatives to produce the target compound . The general synthetic pathway typically involves:

  • Preparation of 4-hydroxybenzaldehyde derivatives

  • Benzylation with 3-fluorobenzyl halides

  • Reductive amination with L-alanine or derivatives

  • Deprotection and isolation steps

Novel Synthetic Approaches

Patent CN106565521A describes a novel method for preparing related compounds, which could be adapted for the synthesis of (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid . This method offers improved purity and yield compared to previous approaches. The patent details several intermediate steps, including the use of 2-(3-bromo-4((3-fluorobenzyl)oxy)phenyl)-1,3-dioxolane and 2-((3-fluorobenzyl)oxy)-5-formyl phenylboronic acid as key intermediates .

Another approach described in US patent 8076515B2 focuses on obtaining therapeutically active 2-[4-(3-fluorobenzyloxy)benzylamino]propanamides with high purity, which could be hydrolyzed to obtain the corresponding acid form .

Biological Activity

Pharmacological Properties

The biological activity of (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid is primarily linked to its structural properties, which influence its interaction with biological targets. While specific pharmacological data for the acid form is limited, its relationship to Safinamide suggests potential activity in several key areas:

  • Potential anti-inflammatory and analgesic activities based on structural similarities to compounds in this class

  • Possible interaction with monoamine oxidase systems, though likely with different potency than Safinamide

  • Theoretical interaction with sodium channels based on the pharmacology of related structures

Structure-Activity Relationships

The compound shares structural features with a broader class of amino acid derivatives with varied biological activities. Table 2 compares the compound with structurally similar compounds and their reported biological activities.

CompoundStructural FeaturesBiological Activity Potential
(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acidAmino acid with fluorobenzyl etherAnti-inflammatory, analgesic potential
(S)-2-Amino-3-(4-fluorophenyl)propanoic acidAmino acid with fluorophenylAntioxidant properties
(S)-2-Amino-3-(3-fluorobenzyl)propanoic acidAmino acid with 3-fluorobenzylPotential neuroprotective effects
(S)-2-Amino-3-(4-bromophenyl)propanoic acidAmino acid with bromophenylVaries by bromine substitution

Table 2: Comparison of (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid with structurally related compounds

Research Applications

Medicinal Chemistry Applications

(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid has potential applications in several areas of medicinal chemistry and pharmacology:

  • As a reference standard for metabolite identification in Safinamide pharmacokinetic studies

  • In the development of novel therapeutics targeting neurological disorders

  • As a structural scaffold for the design of new compounds with improved properties

  • In the investigation of structure-activity relationships of amino acid derivatives with fluorinated substituents

Emerging Research

Recent research has explored the application of benzyloxy derivatives in the development of anticonvulsant compounds . A series of novel ((benzyloxy)benzyl)propanamide derivatives have demonstrated potent activity across in vivo mouse seizure models, suggesting that the core structure present in (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid may serve as a valuable template for the development of new anticonvulsant agents .

Additionally, research into alaninamide derivatives for the treatment of neurological diseases has identified the importance of the fluorobenzyloxy moiety in modulating biological activity . The structural features of (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid align with these findings, highlighting its potential significance in future drug development efforts .

Analytical Considerations

Identification and Characterization

The identification and characterization of (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid in analytical and research settings typically involve multiple spectroscopic and spectrometric techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Mass Spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • Infrared Spectroscopy for functional group identification

  • X-ray crystallography for absolute configuration determination

These techniques are essential for ensuring the identity, purity, and stereochemical integrity of the compound in research and pharmaceutical applications .

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